molecular formula C13H9N3O2 B2794326 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 950265-32-4

3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2794326
CAS RN: 950265-32-4
M. Wt: 239.234
InChI Key: LWZOYROVKVXUEK-UHFFFAOYSA-N
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been reported using various methods, and its mechanism of action has been investigated in several studies.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been investigated in several studies. It has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to the substrate, thus inhibiting the kinase activity. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one have been investigated in several studies. It has been shown to have low toxicity and high selectivity for cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell growth, proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is its high selectivity for cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other anticancer drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. One direction is to investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to investigate its potential as an inhibitor of other protein kinases. Additionally, further studies are needed to investigate the mechanism of action of this compound in more detail, as well as its potential applications in other scientific research areas.

Synthesis Methods

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been reported using different methods. One of the most commonly used methods is the reaction of 2-cyano-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine with an appropriate aldehyde or ketone in the presence of a base. This method has been reported to yield high purity products with good yields. Other methods that have been reported include the reaction of 2-aminopyridine with phenyl isocyanate followed by cyclization with cyanogen bromide and the reaction of 2-cyano-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine with a carbonyl compound in the presence of a Lewis acid.

Scientific Research Applications

3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been investigated for its potential applications in various scientific research areas. One of the most significant applications is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for detecting copper ions in biological systems. Other applications of this compound include its use as a photosensitizer for photodynamic therapy, as an inhibitor of protein kinases, and as a potential anticancer agent.

properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-12-10(7-4-8-14-12)13-15-11(16-18-13)9-5-2-1-3-6-9/h1-8H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZOYROVKVXUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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